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This study uses the phenyl vinyl ether (PVE)-methanol complex as a model system to evaluate the

performance of quantum-chemical methods in predicting the delicate balance of noncovalent interactions [1]

[2] [3].

e Core Scientific Challenge: The PVE molecule offers three competing binding sites for methanol: the
ether oxygen (OH---0), the delocalized 1t-system of the phenyl ring (OH---1t_ph), and the localized -
system of the vinyl group (OH---1t_v). Correctly predicting the energetic order of these isomers is a
significant challenge for computational chemistry [2] [3].

e Experimental Findings: Through a multi-spectroscopic approach (FTIR, IR/UV, microwave
spectroscopy), the researchers determined that the OH---O hydrogen-bonded structure is the most
stable isomer in the electronic ground state (S0). A less stable OH---Tt_ph-bound isomer was also
detected. The OH---Tt_v motif was not found to be a stable configuration [2] [3].

e Computational Benchmarking: Among the various quantum-chemical methods tested, only the
sophisticated explicitly correlated local coupled cluster theory (LCCSD(T0)-F12) calculation
successfully predicted the correct energetic order of the isomers. The study notes that this method
also allowed for the quantification and visualization of London dispersion interactions, which were
crucial for understanding the docking preferences [1] [2] [3].

Summary of Computational Methods

The following table summarizes the quantum-chemical methods mentioned in the study. Note that the search

results do not provide the specific quantitative performance metrics (like absolute energies or precise energy
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differences) for each method.

Computational Method Abbreviation Reported Performance on PVE-MeOH

Dispersion-Corrected Density Functional DFT-D3 The text does not specify its success or

Theory [2] [3] failure for this system.

Spin-Component-Scaled Approximated SCS-CC2 The text does not specify its success or

Coupled Cluster [2] [3] failure for this system.

Local Coupled Cluster Theory [1] [2] [3] LCCSD(TO)- Correctly predicted the energetic order
F12 of the isomers.

Experimental Methodologies Cited

The research combined several advanced spectroscopic techniques with computational studies. Here is a

simplified overview of the key experimental protocols used for structural elucidation:

e FTIR Spectroscopy: The experiments used a pulsed supersonic expansion synchronized with an
FTIR spectrometer. Low concentrations of PVE and methanol in a helium carrier gas were expanded
through a slit nozzle, and the OH stretching vibrations of the complexes were analyzed in the range of
2450-4200 cm~1 [2] [3].

¢ IR/UV Spectroscopy: This mass- and isomer-selective technique was performed in a molecular
beam apparatus. Complexes were co-expanded in neon carrier gas. The fundamental IR radiation
was generated by difference frequency mixing in a LiNbOs crystal and was used to probe the
complexes before ionization with UV lasers [2] [3].

¢ Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: This technique was
used in the 2—-8 GHz frequency range to obtain rotational spectra of the complexes, allowing for the
identification of different isomers based on their rotational constants [2].

Visualizing the System and Workflow

Since the search results lack detailed signaling pathways, I have created two diagrams to illustrate the core

concepts of the study based on the information available.
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This diagram outlines the multi-faceted approach used in the referenced study to investigate the molecular

complex.

Study Objective:
Identify Preferred Binding Site
in PVE-MeOH Complex

—

Other Methods: Multl-Spectroscoplc Approach
DFT-D3, SCS-CC2 FTIR, IR/UV, CP-FTMW

Key Finding:
OH---O Motif Most Stable
Validated by LCCSD(T0)-F12

Click to download full resolution via product page

This diagram maps the three primary binding motifs that methanol can form with the phenyl vinyl ether

molecule, as investigated in the study.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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